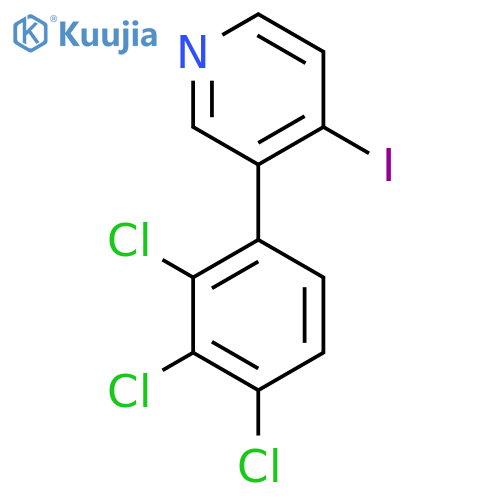Cas no 1361547-93-4 (4-Iodo-3-(2,3,4-trichlorophenyl)pyridine)

1361547-93-4 structure
商品名:4-Iodo-3-(2,3,4-trichlorophenyl)pyridine
CAS番号:1361547-93-4
MF:C11H5Cl3IN
メガワット:384.427572011948
CID:4967682
4-Iodo-3-(2,3,4-trichlorophenyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 4-Iodo-3-(2,3,4-trichlorophenyl)pyridine
-
- インチ: 1S/C11H5Cl3IN/c12-8-2-1-6(10(13)11(8)14)7-5-16-4-3-9(7)15/h1-5H
- InChIKey: TZDPUHHZVAUZTJ-UHFFFAOYSA-N
- ほほえんだ: IC1C=CN=CC=1C1C=CC(=C(C=1Cl)Cl)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 241
- 疎水性パラメータ計算基準値(XlogP): 5
- トポロジー分子極性表面積: 12.9
4-Iodo-3-(2,3,4-trichlorophenyl)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013030075-250mg |
4-Iodo-3-(2,3,4-trichlorophenyl)pyridine |
1361547-93-4 | 97% | 250mg |
499.20 USD | 2021-06-22 | |
| Alichem | A013030075-500mg |
4-Iodo-3-(2,3,4-trichlorophenyl)pyridine |
1361547-93-4 | 97% | 500mg |
815.00 USD | 2021-06-22 | |
| Alichem | A013030075-1g |
4-Iodo-3-(2,3,4-trichlorophenyl)pyridine |
1361547-93-4 | 97% | 1g |
1,564.50 USD | 2021-06-22 |
4-Iodo-3-(2,3,4-trichlorophenyl)pyridine 関連文献
-
Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440
-
2. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697
-
3. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751
-
Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050
-
Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069
1361547-93-4 (4-Iodo-3-(2,3,4-trichlorophenyl)pyridine) 関連製品
- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)
- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)
- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)
- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)
- 1622100-48-4(7-methoxy-8-methylquinoline)
- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)
- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)
- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)
- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)
- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)
推奨される供給者
PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量